molecular formula C21H23N3O4 B2903310 Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1009524-59-7

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No. B2903310
M. Wt: 381.432
InChI Key: QLFYKASLGYRDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula: (CH3)2NC6H4CO2C2H5 . The molecule has a molecular weight of 193.24 .


Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate has a melting point of 63-66 °C (lit.) . It is a hydrophilic polymer, which means it has an affinity for water .

Safety And Hazards

Ethyl 4-(dimethylamino)benzoate is classified as Aquatic Chronic 2 - Repr. 1B, indicating potential hazards to aquatic life and reproductive health . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3/h5-12,18,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFYKASLGYRDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

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